

Nonapeptide-1 acetate salt solubility and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nonapeptide-1 acetate salt	
Cat. No.:	B10799675	Get Quote

Application Notes: Nonapeptide-1 Acetate Salt

For Researchers, Scientists, and Drug Development Professionals

Product Overview

Nonapeptide-1, also known as MelanostatineTM-5, is a synthetic biomimetic peptide composed of nine amino acids.[1][2] It is primarily recognized for its application in skincare and dermatological research as a skin-lightening agent.[3] Nonapeptide-1 functions as a competitive antagonist to the alpha-melanocyte stimulating hormone (α -MSH) at the melanocortin 1 receptor (MC1R).[1][4][5] By blocking this receptor on melanocytes, it inhibits the signaling cascade that leads to melanin synthesis, thereby reducing hyperpigmentation and promoting a more even skin tone without exhibiting cytotoxicity.[1][6][7]

Physical and Chemical Properties

Nonapeptide-1 acetate salt is typically supplied as a white to off-white lyophilized powder.[3] [8] Its physical and chemical properties are summarized below.

Property	Value	Reference
INCI Name	Nonapeptide-1	[8]
CAS Number	158563-45-2	[8]
Molecular Formula	C ₆₁ H ₈₇ N ₁₅ O ₉ S (peptide base)	[8]
Molecular Weight	1206.5 g/mol (peptide base)	[8]
Appearance	White to off-white powder	[3][8]
Purity (HPLC)	Typically ≥95% or ≥98%	[5][9]
Amino Acid Sequence	Met-Pro-D-Phe-Arg-D-Trp- Phe-Lys-Pro-Val-NH₂	[9]

Solubility and Solution Preparation

Proper solubilization is critical for the experimental use of **Nonapeptide-1 acetate salt**. The peptide is soluble in water and PBS.[10][11]

3.1 Solubility Data

Solvent	Concentration	Notes	Reference
Water (H₂O)	50 mg/mL (39.48 mM)	Requires sonication for complete dissolution.	[10][12]
Phosphate-Buffered Saline (PBS)	50 mg/mL (39.48 mM)	Requires sonication for complete dissolution.	[10]
DMSO	10 mM	Sonication is recommended.	[13]

3.2 Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mg/mL)

• Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

- Weighing: Accurately weigh the desired amount of Nonapeptide-1 acetate salt lyophilized powder using an analytical balance.
- Solvent Addition: Add the required volume of sterile, purified water (e.g., Water for Injection
 or cell culture grade water) to the vial containing the peptide. For a 10 mg/mL solution, add 1
 mL of water for every 10 mg of peptide.
- Dissolution: Gently swirl the vial to wet the powder. To ensure complete dissolution, sonicate the solution in a water bath sonicator for 5-10 minutes.[10][12] Visually inspect the solution to ensure it is clear and free of particulates.
- Sterilization: If the solution is intended for cell culture applications, sterilize it by passing it through a 0.22 μm syringe filter into a sterile container.[12]
- Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots as recommended in Section 4.0.

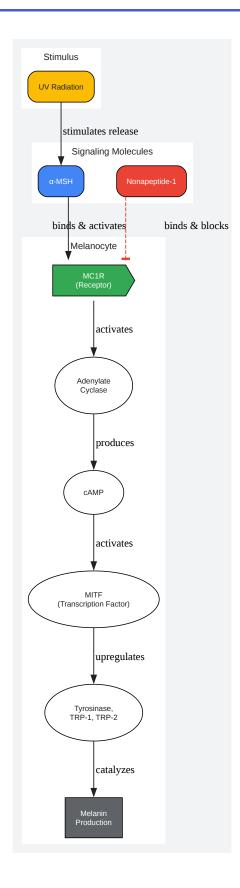
Stability and Storage

The stability of **Nonapeptide-1 acetate salt** depends on whether it is in a powdered or solubilized state.

Form	Storage Temperature	Duration	Reference
Lyophilized Powder	-20°C	2 to 3 years	[13][14]
4°C	2 years	[14]	
In Solvent (e.g., Water, PBS)	-80°C	3 to 6 months	[12][14]
-20°C	1 month	[12]	

Note: It is strongly recommended to avoid repeated freezing and thawing of solutions.[9] For long-term storage, -80°C is preferred for solutions.[12]

Mechanism of Action: MC1R Antagonism



Methodological & Application

Check Availability & Pricing

Nonapeptide-1 exerts its effects by competitively inhibiting the Melanocortin 1 Receptor (MC1R). In response to stimuli like UV radiation, α -Melanocyte Stimulating Hormone (α -MSH) is released and binds to MC1R on melanocytes. This binding activates a downstream signaling cascade involving adenylate cyclase and cAMP, which ultimately upregulates the expression and activity of tyrosinase and other melanin-synthesizing enzymes (TRP-1, TRP-2) via the transcription factor MITF.[2] Nonapeptide-1, by mimicking α -MSH, binds to MC1R but does not activate it, thus blocking the initiation of this cascade and inhibiting melanin production.[1][4][5]

Click to download full resolution via product page

Caption: Nonapeptide-1 blocks α -MSH binding to MC1R, inhibiting melanin synthesis.

Experimental Protocols Protocol: Cell Viability Assay (MTT/MTS)

This protocol is used to assess whether Nonapeptide-1 exhibits cytotoxic effects on cultured cells, such as human epidermal melanocytes (HEM) or keratinocytes (HaCaT). Studies suggest Nonapeptide-1 does not interfere with melanocyte function or viability.[6]

6.1 Workflow

Caption: Workflow for assessing cell viability after Nonapeptide-1 treatment.

6.2 Detailed Methodology

- Cell Seeding: Plate cells (e.g., HEM or HaCaT) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of appropriate culture medium. Include wells with medium only for background control.
- Adherence: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to attach.
- Treatment: Prepare serial dilutions of Nonapeptide-1 acetate salt in culture medium. A
 typical concentration range to test is 0.1 μM to 100 μM.[10][12] Remove the old medium from
 the wells and add 100 μL of the Nonapeptide-1 dilutions. Include vehicle control wells
 (medium only).
- Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).
- Reagent Addition:
 - For MTT Assay: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15] Then, add 100 μL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and mix thoroughly to dissolve the formazan crystals.[15]
 - \circ For MTS Assay: Add 20 μ L of a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[15]
- Absorbance Measurement: Read the absorbance on a microplate reader.

- MTT: Measure at 570 nm.[16]
- MTS: Measure at 490 nm.
- Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability
 as a percentage relative to the vehicle-treated control cells.

Protocol: Melanin Content Assay

This assay quantifies the melanin content in melanocytes following treatment with Nonapeptide-1 to determine its inhibitory efficacy. Studies show Nonapeptide-1 significantly reduces melanin content in melanocyte cultures.[1][2]

7.1 Workflow

Caption: Workflow for quantifying cellular melanin content after treatment.

7.2 Detailed Methodology

- Cell Culture and Treatment: Culture human epidermal melanocytes (HEM) until they reach
 ~80% confluency. Treat the cells with various concentrations of Nonapeptide-1 (e.g., 20 μM)
 for a specified period (e.g., 3 days).[10] Include an untreated control and a positive control
 (e.g., Kojic Acid).
- Cell Harvesting: Wash the cells with PBS, detach them using trypsin-EDTA, and centrifuge to form a cell pellet.
- Lysis: Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, 150 mM NaCl). Disrupt the cells via sonication.[17]
- Pigment Pelleting: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet the melanin pigment.[17] The supernatant can be saved for protein quantification (e.g., BCA or Bradford assay).
- Solubilization: Discard the supernatant. Wash the pellet with an ethanol/ether (1:1) mixture.
 [17] Dissolve the washed pellet in 1 M NaOH containing 20% DMSO by heating at 60°C until the melanin is fully dissolved.[17]

- Absorbance Measurement: Measure the optical density of the solubilized melanin solution at 492 nm using a spectrophotometer.[17]
- Normalization: Calculate the melanin content and normalize it to the initial cell count or the total protein content determined from the supernatant. Express results as a percentage of the untreated control.

Protocol: Tyrosinase Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of Nonapeptide-1 on tyrosinase, the rate-limiting enzyme in melanogenesis. Nonapeptide-1 indirectly reduces tyrosinase expression and activity by blocking the MC1R pathway.[1][2]

8.1 Workflow

Caption: Workflow for measuring tyrosinase inhibition by Nonapeptide-1.

8.2 Detailed Methodology

- Reagent Preparation:
 - Enzyme Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 50 mM, pH 6.8).
 - Substrate Solution: Prepare a solution of L-DOPA in the same phosphate buffer.
 - Test Compound: Prepare serial dilutions of Nonapeptide-1 acetate salt.
 - Positive Control: Prepare a solution of a known tyrosinase inhibitor (e.g., Kojic Acid).
- Assay Setup: In a 96-well plate, add the following to each well:
 - 20 μL of test compound (Nonapeptide-1) or control. [18]
 - 50 μL of tyrosinase enzyme solution.[18]
- Pre-incubation: Mix and incubate the plate at 25°C for 10 minutes.[18]

- Reaction Initiation: Add 30 µL of the L-DOPA substrate solution to each well to start the reaction.[18]
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 510 nm every minute for 30-60 minutes to monitor the formation of dopachrome.[18]
- Data Analysis:
 - o Calculate the rate (slope) of the reaction for each well.
 - Determine the percentage of tyrosinase inhibition using the following formula:
 - % Inhibition = [(Rate Control Rate Sample) / Rate Control] * 100

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. theskinbeneath.com [theskinbeneath.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. specialchem.com [specialchem.com]
- 4. activepeptide.com [activepeptide.com]
- 5. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 6. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 8. Nonapeptide-1 Natural Micron Pharm Tech [nmpharmtech.com]
- 9. cusabio.com [cusabio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Nonapeptide-1 | 158563-45-2 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Nonapeptide-1 acetate salt | Melanocortin Receptor | TargetMol [targetmol.com]
- 14. medkoo.com [medkoo.com]
- 15. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. activeconceptsllc.com [activeconceptsllc.com]
- To cite this document: BenchChem. [Nonapeptide-1 acetate salt solubility and preparation].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799675#nonapeptide-1-acetate-salt-solubility-and-preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com